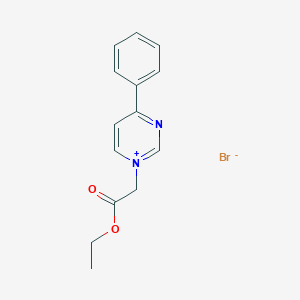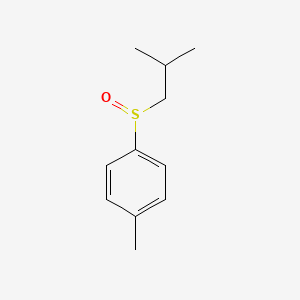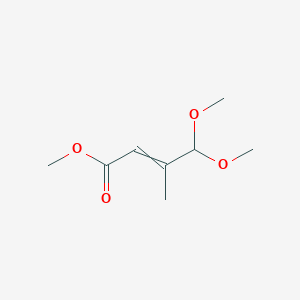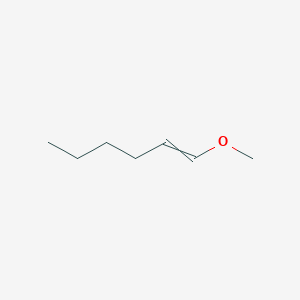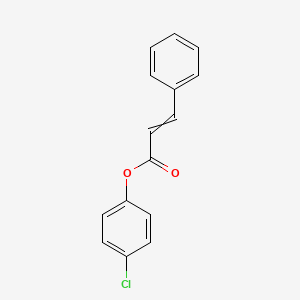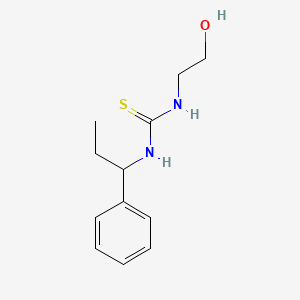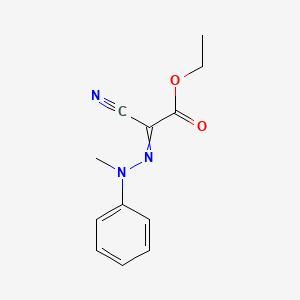
Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, an ethyl ester, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2-methyl-2-phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyano group and hydrazone moiety play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate.
2-Methyl-2-phenylhydrazine: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both a cyano group and a hydrazone moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
74676-83-8 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[methyl(phenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11(9-13)14-15(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
LLGQAESTNMVGQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NN(C)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


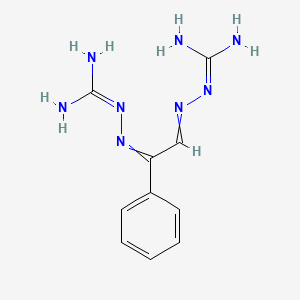
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
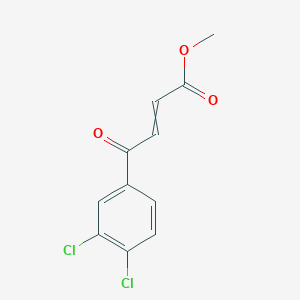
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
